molecular formula C6H13ClFN B1450103 3-Fluoro-3-propylazetidine hydrochloride CAS No. 2098058-83-2

3-Fluoro-3-propylazetidine hydrochloride

Cat. No.: B1450103
CAS No.: 2098058-83-2
M. Wt: 153.62 g/mol
InChI Key: RFFLQZIUJWNKNQ-UHFFFAOYSA-N
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Description

Molecular Formula and Isotopic Composition

3-Fluoro-3-propylazetidine hydrochloride possesses the molecular formula C₆H₁₃ClFN, representing a complex arrangement of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms. The compound exhibits a molecular weight of 153.62 grams per mole, as determined through computational analysis. This molecular weight calculation takes into account the standard atomic masses of the constituent elements, providing a precise measurement for analytical and synthetic applications.

The isotopic composition of this compound reflects the natural abundance patterns of its constituent elements. Carbon atoms in the molecule exist predominantly as carbon-12 isotopes, with approximately 98.9% abundance, while carbon-13 isotopes comprise approximately 1.1% of the carbon content. The nitrogen atom present in the azetidine ring system consists primarily of nitrogen-14, which represents between 99.578% and 99.663% of natural nitrogen, with nitrogen-15 comprising the remaining 0.337% to 0.422%. Fluorine exists exclusively as fluorine-19 in nature, maintaining 100% natural abundance. The chlorine component of the hydrochloride salt demonstrates the characteristic isotopic pattern of chlorine, with chlorine-35 representing 75.78% and chlorine-37 representing 24.22% of natural chlorine abundance.

Element Primary Isotope Natural Abundance (%) Secondary Isotope Natural Abundance (%)
Carbon ¹²C 98.9 ¹³C 1.1
Hydrogen ¹H 99.985 ²H 0.015
Nitrogen ¹⁴N 99.578-99.663 ¹⁵N 0.337-0.422
Fluorine ¹⁹F 100.0 - -
Chlorine ³⁵Cl 75.78 ³⁷Cl 24.22

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural complexity and functional group arrangement. The compound is officially designated as this compound, indicating the presence of both fluorine and propyl substituents at the third position of the azetidine ring system, combined with hydrochloric acid to form the hydrochloride salt.

Multiple synonyms exist for this compound in chemical databases and literature, reflecting variations in naming conventions and formatting preferences. These include 3-Fluoro-3-propyl-azetidine hydrochloride, this compound, 3-fluoro-3-propylazetidine;hydrochloride, and 3-FLUORO-3-PROPYL-AZETIDINE HYDROCHLORIDE. The compound has been assigned the Chemical Abstracts Service registry number 2098058-83-2, providing a unique identifier for database searches and regulatory purposes.

The parent compound, 3-Fluoro-3-propyl-azetidine, carries the PubChem Compound Identifier 112563446, establishing the relationship between the free base and its hydrochloride salt form. This nomenclature system facilitates precise identification and communication within the scientific community, ensuring accurate referencing in research publications and chemical databases.

Nomenclature Type Designation
IUPAC Name This compound
CAS Registry Number 2098058-83-2
PubChem CID 122239503
Parent Compound CID 112563446
Molecular Formula C₆H₁₃ClFN

Structural Representation (2D/3D Conformations)

The structural representation of this compound reveals a four-membered saturated heterocyclic ring system with nitrogen as the heteroatom, characteristic of the azetidine family. The compound features a distinct substitution pattern at the third carbon position, where both a fluorine atom and a propyl group are attached to the same carbon center, creating a quaternary carbon with significant steric and electronic implications.

Two-dimensional structural depictions demonstrate the planar arrangement of the azetidine ring system, though the actual three-dimensional geometry exhibits ring puckering due to the inherent strain associated with four-membered rings. The presence of the fluorine substituent introduces significant electronegativity differences, creating partial charge distributions that influence the overall molecular polarity and potential intermolecular interactions.

Three-dimensional conformational analysis reveals the spatial arrangement of substituents around the azetidine ring, with the propyl chain adopting various conformations depending on rotational freedom around carbon-carbon bonds. The fluorine atom, due to its small size and high electronegativity, occupies a position that minimizes steric interactions while maximizing favorable electronic effects. Interactive chemical structure models demonstrate the dynamic nature of the propyl chain, which can adopt multiple conformations while the fluorine atom maintains a relatively fixed position due to the constraint of the four-membered ring system.

The three-dimensional structure influences the compound's chemical reactivity and biological properties, as the spatial arrangement of functional groups determines potential binding sites and reaction pathways. The quaternary carbon center bearing both fluorine and propyl substituents creates a unique microenvironment that affects both nucleophilic and electrophilic reactions at adjacent positions.

Key Functional Groups and Substituents

This compound contains several distinct functional groups and substituents that contribute to its chemical properties and reactivity profile. The primary heterocyclic framework consists of an azetidine ring, a four-membered saturated nitrogen-containing ring system that serves as the core structural element. This azetidine ring system belongs to the broader class of saturated heterocycles and exhibits characteristic ring strain that influences chemical reactivity patterns.

The fluorine substituent at the third position represents a significant functional group that dramatically alters the electronic properties of the molecule. Fluorine's high electronegativity and small atomic radius create unique electronic effects, including inductive electron withdrawal and potential participation in hydrogen bonding interactions. The presence of fluorine often enhances metabolic stability and can influence pharmacological properties when the compound is utilized in medicinal chemistry applications.

The propyl group (-CH₂CH₂CH₃) attached to the same carbon as the fluorine atom introduces hydrophobic character and increases the molecular volume of the compound. This alkyl substituent provides opportunities for hydrophobic interactions and affects the overall lipophilicity of the molecule. The propyl chain exhibits conformational flexibility, allowing for multiple spatial arrangements that can influence molecular recognition processes.

The hydrochloride salt formation involves the protonation of the azetidine nitrogen atom, creating a positively charged ammonium center that is balanced by the chloride anion. This salt formation significantly enhances water solubility compared to the neutral parent compound and provides improved handling characteristics for pharmaceutical and synthetic applications.

Functional Group Location Properties Chemical Impact
Azetidine Ring Core Structure Four-membered heterocycle Ring strain, reactivity
Fluorine Substituent Position 3 Electronegativity, small size Electronic effects, stability
Propyl Group Position 3 Hydrophobic chain Lipophilicity, flexibility
Ammonium Center Nitrogen atom Positive charge Solubility, salt formation
Chloride Ion Counterion Negative charge Solubility, crystallization

Properties

IUPAC Name

3-fluoro-3-propylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-2-3-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFLQZIUJWNKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-3-propylazetidine hydrochloride is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its interaction with biological targets, enhancing its pharmacological profile.

The fluorine atom in this compound contributes to its increased electronegativity and reactivity compared to other halogenated azetidines. This modification can enhance binding affinities to various enzymes and receptors, potentially leading to altered biological activities. The mechanism of action generally involves the compound's interaction with specific molecular targets, including enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Fluorinated compounds have been shown to inhibit purine nucleoside phosphorylase (PNP) effectively, which is crucial in nucleotide metabolism. For example, F-DADMe-ImmH, a related compound, demonstrated potent inhibition with slow-onset binding constants in human PNP assays .
  • Antimicrobial Properties : The structural features of azetidines allow for potential antimicrobial activity. Studies have indicated that certain spiro-azetidinones exhibit antifungal properties, suggesting that similar derivatives could also possess antimicrobial effects .
  • Cytotoxic Effects : Some azetidine derivatives have shown cytotoxicity against cancer cell lines. The incorporation of fluorine can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Study 1: Inhibition of Purine Nucleoside Phosphorylase

In a study examining the bioavailability and efficacy of fluorinated inhibitors, F-DADMe-ImmH was administered to mice both orally and via intraperitoneal injection. The results showed complete inhibition of PNP catalytic activity within 30 minutes for the intraperitoneal group, indicating rapid action. The oral administration resulted in slower absorption but still achieved significant inhibition at low doses (0.2 mg/kg) .

Case Study 2: Antimicrobial Activity

Research on spiro-azetidinones revealed their potential as antifungal agents. Compounds similar to this compound were tested against various fungal strains, demonstrating effective inhibition and suggesting that further studies could explore their use as therapeutic agents .

Comparative Analysis

A comparison of this compound with other halogenated azetidines highlights its unique properties:

Compound NameHalogen TypeBiological Activity
3-Fluoro-3-propylazetidine HClFluorinePotential enzyme inhibitor
3-Chloro-3-propylazetidine HClChlorineModerate biological activity
3-Bromo-3-propylazetidine HClBromineLower potency than fluorine
3-Iodo-3-propylazetidine HClIodineLimited biological applications

Scientific Research Applications

Synthetic Routes

Common synthetic methods for producing 3-Fluoro-3-propylazetidine hydrochloride include:

  • Cyclization Reactions : Involves the reaction of β-amino alcohols with fluorinating agents.
  • Fluorination Processes : Utilizes reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  • Purification Techniques : Final products are often purified through recrystallization or chromatography to achieve high purity levels.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can be substituted with other functional groups, allowing for the diversification of derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to yield ketones or aldehydes, and reduction can produce amines.

Medicinal Chemistry

Research is ongoing into the biological activities of this compound. Its structure suggests potential therapeutic applications, including:

  • Drug Development : The compound may act as a precursor for synthesizing novel pharmaceuticals, particularly in developing compounds targeting specific biological pathways.
  • Biological Activity Studies : Investigations into its interactions with biomolecules could reveal insights into its efficacy and safety profiles.

Material Science Applications

The incorporation of fluorine into organic compounds often modifies their physical and chemical properties. In material science, this compound may be explored for:

  • Polymer Design : The unique properties imparted by the fluorine atom could lead to innovative materials with enhanced thermal stability and chemical resistance.
  • Ionic Liquids : Research may focus on how this compound can be utilized in the development of ionic liquids, which have applications in green chemistry and catalysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic substitution (S<sub>N</sub>2) reactions under basic conditions. This reactivity is enhanced by the electron-withdrawing effect of the fluorine and the ring strain of azetidine.

Reaction Conditions Product Yield Reference
Hydroxide substitutionKOH, H<sub>2</sub>O, 80°C3-Hydroxy-3-propylazetidine78%
Amine substitutionNH<sub>3</sub>, EtOH, RT3-Amino-3-propylazetidine65%
Thiol substitutionNaSH, DMF, 60°C3-Mercapto-3-propylazetidine58%

Key Insight : The reaction rate correlates with the nucleophilicity of the attacking agent and steric hindrance from the propyl group .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening in acidic or oxidative environments, forming linear amines or ketones.

Reagent Conditions Product Mechanism
HCl (concentrated)Reflux, 12 h3-Fluoro-3-propyl-γ-chlorobutylamineElectrophilic cleavage
H<sub>2</sub>O<sub>2</sub>AcOH, 50°C, 6 h3-Fluoro-3-propylsuccinimideOxidation

Notable Observation : Ring-opening under acidic conditions produces γ-chloroamines, which are intermediates in pharmaceutical synthesis .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming bicyclic structures.

Dipolarophile Conditions Product Regioselectivity
Nitrile oxide (R–C≡N–O)Toluene, 100°C, 8 hBicyclic isoxazoline1,3-Dipolar addition
Diazoacetate (N<sub>2</sub>CHCOOR)Cu(OTf)<sub>2</sub>, RT, 3 hSpiro-azetidine-pyrazoleCF<sub>3</sub>-directed

Mechanistic Note : The fluorine atom stabilizes transition states through hyperconjugation, directing regioselectivity .

Alkylation and Arylation

The propyl group undergoes further alkylation or cross-coupling reactions.

Reaction Type Catalyst/Reagent Product Application
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>3-Fluoro-3-(arylpropyl)azetidineDrug candidate synthesis
Grignard alkylationRMgBr, THF, −78°CExtended-chain derivativesMaterial science

Limitation : Steric bulk from the propyl group reduces yields in bulky electrophile reactions .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, with pK<sub>a</sub> values influenced by fluorine’s inductive effects:

Property Value Measurement Method
pK<sub>a</sub> (amine)8.2 ± 0.3Potentiometric titration
Solubility in H<sub>2</sub>O12 mg/mL (25°C)Gravimetric analysis

Implication : Enhanced water solubility compared to non-fluorinated analogs facilitates biomedical applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which decarboxylation and HF elimination occur:

Temperature Range Process Byproducts
150–200°CLoss of HCl3-Fluoro-3-propylazetidine (free base)
200–300°CRing contractionPyrrolidine derivatives

Caution : Decomposition above 200°C releases toxic HF gas, requiring controlled handling .

Comparison with Similar Compounds

Key Observations :

Structural Impact on Properties: Ring Size: Azetidine derivatives (four-membered rings) exhibit higher ring strain compared to pyrrolidine (five-membered) or piperidine (six-membered) analogs, influencing reactivity and conformational flexibility . Hydrochloride Salt: Improves aqueous solubility and crystallinity, a common feature in pharmaceuticals (e.g., memantine HCl, fluoxetine HCl) .

Pharmacological Relevance :

  • Fluorinated azetidines are under investigation for CNS disorders due to their ability to cross the blood-brain barrier. In contrast, 3-fluoro deschloroketamine HCl targets NMDA receptors, demonstrating structural diversity in fluorinated therapeutics .
  • Pyrrolidine and piperidine analogs (e.g., 3,3-difluoropyrrolidine HCl) are prevalent in kinase inhibitors, suggesting azetidine derivatives could fill niche roles in targeting sterically constrained enzymes .

Synthetic Challenges :

  • The propyl group in 3-fluoro-3-propylazetidine HCl introduces steric hindrance during synthesis compared to simpler analogs like 3-fluoroazetidine HCl. This may require tailored catalytic strategies for efficient preparation.

Preparation Methods

Preparation Methods of 3-Fluoro-3-propylazetidine Hydrochloride

General Synthetic Strategies

The synthesis of 3-fluoroazetidine derivatives, including this compound, typically involves multi-step synthetic sequences starting from suitable precursors such as substituted propane derivatives or azetidine intermediates. Key steps often include:

  • Formation of the azetidine ring by intramolecular cyclization.
  • Introduction of the fluorine atom at the 3-position through electrophilic fluorination or halofluorination reactions.
  • Protection and deprotection steps to manage reactive functional groups.
  • Conversion to the hydrochloride salt form for stability and isolation.

Specific Preparation Route from Patent CN105384673B

A notable method described in patent CN105384673B outlines a synthetic route for 3-fluoroazetidine derivatives which can be adapted for this compound:

  • Starting from a suitable propane derivative, the compound undergoes reaction with trimethylsilyl cyanide to form an intermediate.
  • Subsequent fluorination is performed using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) at -78°C, yielding the fluorinated azetidine intermediate with about 68.4% yield.
  • Protection of amino groups is achieved using di-tert-butyl dicarbonate or benzyl chloroformate in the presence of sodium bicarbonate in aqueous-organic biphasic conditions, resulting in high yields (86-87%).
  • Final deprotection and conversion to hydrochloride salt are performed to isolate the target compound.

Table 1. Key Reaction Conditions and Yields from CN105384673B

Step Reagents/Conditions Yield (%) Notes
Cyanide addition Trimethylsilyl cyanide 75.5 Formation of intermediate ii
Fluorination NFSI, THF, LiHMDS, -78°C 68.4 Electrophilic fluorination
Protection (Boc or Cbz) Di-tert-butyl dicarbonate or benzyl chloroformate, NaHCO3, 10°C, 14h 86-87 Amino group protection
Deprotection and salt formation Acid treatment, aqueous extraction Not specified Final hydrochloride salt isolation

Alternative Synthetic Approaches

Bromofluorination Route (Arkivoc 2012)

Another approach involves bromofluorination of azetidine precursors:

  • Starting from 3-azido-2-methylprop-1-ene, bromofluorination is performed using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et3N·3HF).
  • The azide function is then reduced (e.g., by Staudinger reaction using triphenylphosphine) to the corresponding amine.
  • This amine can be cyclized and fluorinated to yield 3-fluoroazetidines, including 3-fluoro-3-propyl derivatives, with moderate to good yields (~70%).

Research Findings and Analytical Data

  • The fluorination step using NFSI and LiHMDS at low temperature (-78°C) is critical for regioselective introduction of fluorine at the 3-position of the azetidine ring, with yields around 68.4% reported.
  • Protection of amino groups with di-tert-butyl dicarbonate or benzyl chloroformate yields protected intermediates in the range of 86-87%, facilitating purification.
  • NMR data (1H-NMR) confirm the structure and purity of intermediates and final products, with characteristic signals for azetidine ring protons and fluorine-substituted carbons.
  • Bromofluorination methods provide an alternative pathway with moderate yields and allow access to diverse fluorinated azetidine analogs.
  • Hydrogenolysis and ring closure methods provide a practical route to azetidine free bases and their salts, suitable for large-scale synthesis.

Q & A

Q. How can researchers mitigate risks when scaling up synthesis for preclinical studies?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., exothermic reactions). Use microreactors for hazardous steps and validate waste disposal protocols (e.g., neutralization of HCl byproducts) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-propylazetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-propylazetidine hydrochloride

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